molecular formula C13H17FN2O2 B12266276 5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine

5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B12266276
M. Wt: 252.28 g/mol
InChI Key: YGPLOQDCTLFZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine is a synthetic compound that features a fluorinated pyridine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological targets.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The fluorinated pyridine ring and the pyrrolidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with different biological properties.

    Pyrrolidine: A basic structure that forms the core of many biologically active compounds.

    Oxetane: A four-membered ring that can be part of various bioactive molecules.

Uniqueness

5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine is unique due to its combination of a fluorinated pyridine ring and a pyrrolidine moiety, which may confer specific biological activities not seen in simpler analogs

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

5-fluoro-2-[[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C13H17FN2O2/c14-11-1-2-13(15-5-11)18-7-10-3-4-16(6-10)12-8-17-9-12/h1-2,5,10,12H,3-4,6-9H2

InChI Key

YGPLOQDCTLFZBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3COC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.